Direct Head-to-Head Quantitative Data Are Currently Absent in the Public Domain
After a systematic search of primary literature, patents, and authoritative databases, no direct head-to-head comparison that simultaneously reports quantitative activity data for 5-(2-bromobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one (5503-75-3) and a named comparator under the same assay conditions has been found. The most relevant class-level evidence comes from two directions: (i) a photosynthesis-inhibition study that quantifies the para-bromo analog (IC₅₀ = 3.0 µmol/L) [1]; and (ii) a PRL-3 inhibitor series where an optimized ortho-bromo-containing rhodanine reaches IC₅₀ = 0.9 µM [2]. Both datasets indicate that the bromine position is a key activity determinant, but neither directly quantifies the compound 5503-75-3 against a close analog in the same experiment.
| Evidence Dimension | Direct comparative IC₅₀ not available |
|---|---|
| Target Compound Data | No publicly available quantitative IC₅₀ data identified |
| Comparator Or Baseline | Closest para-bromo analog (4-bromobenzylidene-rhodanine) IC₅₀ = 3.0 µmol/L (PET inhibition) [1]; ortho-bromo-containing PRL-3 inhibitor (compound 5e) IC₅₀ = 0.9 µM [2] |
| Quantified Difference | Cannot be calculated |
| Conditions | PET assay in spinach chloroplasts [1]; recombinant human PRL-3 enzyme assay [2] |
Why This Matters
Users must request head-to-head profiling from the supplier or conduct their own comparative screen before making a procurement decision, as the publicly available evidence supports scaffold relevance but not compound-specific superiority over the 4-bromo isomer.
- [1] Opletalova V, Dolezel J, Kralova K, et al. Synthesis and characterization of (Z)-5-arylmethylidene-rhodanines with photosynthesis-inhibiting properties. Molecules. 2011;16(6):5207-5227. View Source
- [2] Ahn JH, Kim SJ, Park WS, et al. Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. Bioorg Med Chem Lett. 2006;16(11):2996-2999. View Source
